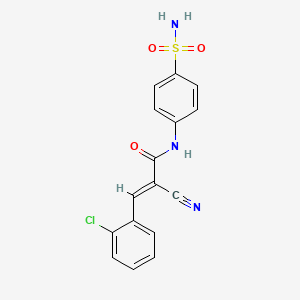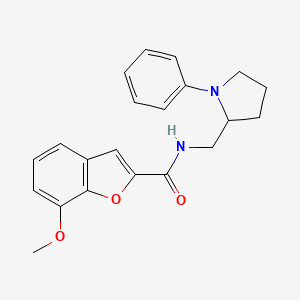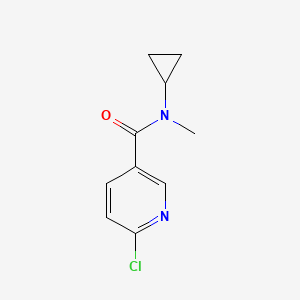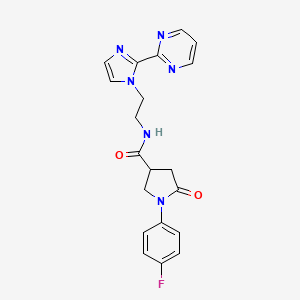
1-(4-fluorophenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of novel derivatives, aiming to explore their anticancer and anti-inflammatory properties. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating their cytotoxic and 5-lipoxygenase inhibition activities. This research demonstrates the compound's potential in developing anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial and Antiproliferative Activities
Research by Fahim et al. (2021) involved synthesizing novel heterocycles with demonstrated antimicrobial and in vitro anticancer activity, suggesting the compound's utility in combating microbial infections and cancer cell proliferation (Fahim et al., 2021).
Fluorescent Properties for Bioimaging
Velázquez-Olvera et al. (2012) studied the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines derivatives, indicating their potential as biomarkers and photochemical sensors for bioimaging applications (Velázquez-Olvera et al., 2012).
Inhibitory Activity Against Enzymes and Receptors
The compound's derivatives have been evaluated for their inhibitory activity against various enzymes and receptors, showcasing potential therapeutic applications. For instance, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrids as inhibitors of the Mycobacterium tuberculosis GyrB enzyme, presenting a new avenue for tuberculosis treatment (Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of this compound are the ERK1/2 enzymes . These enzymes play a crucial role in the MAPK/ERK pathway , which is central to regulating mammalian cell growth, differentiation, survival, and migration .
Mode of Action
This compound acts as a potent inhibitor of ERK1/2 . It exhibits excellent kinase selectivity and operates through a dual mechanism of action . The compound binds to the ERK1/2 enzymes, inhibiting their activity and thus disrupting the MAPK/ERK pathway .
Biochemical Pathways
The inhibition of ERK1/2 disrupts the MAPK/ERK pathway . This pathway is responsible for transmitting extracellular signals into the cell, leading to various cellular responses. By inhibiting ERK1/2, the compound can alter these responses, potentially leading to effects such as reduced cell growth and proliferation .
Pharmacokinetics
The compound initially suffered from poor pharmacokinetics . The discovery of a novel 3 (s)-thiomethyl pyrrolidine analog improved its pharmacokinetic properties . This led to the development of a clinical candidate suitable for twice-daily oral dosing .
Result of Action
The inhibition of ERK1/2 and the disruption of the MAPK/ERK pathway can lead to a variety of molecular and cellular effects. These may include reduced cell growth and proliferation, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the presence of other compounds or medications, the pH of the environment, and the specific characteristics of the target cells.
: MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-15-2-4-16(5-3-15)27-13-14(12-17(27)28)20(29)25-9-11-26-10-8-24-19(26)18-22-6-1-7-23-18/h1-8,10,14H,9,11-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEOPZHPWDNTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2814466.png)
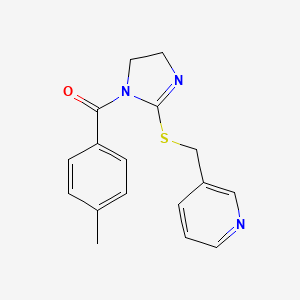
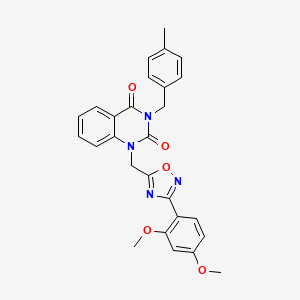
![N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2814469.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2814470.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)
![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)
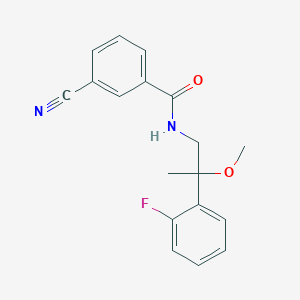
![2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid](/img/structure/B2814481.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814483.png)
